molecular formula C28H41ClN2O12 B13845406 Amlodipine Mannitol Adduct Acetate Salt

Amlodipine Mannitol Adduct Acetate Salt

Cat. No.: B13845406
M. Wt: 633.1 g/mol
InChI Key: WHSYDYCGQXCLSQ-FMKDHHDHSA-N
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Description

Context of Pharmaceutical Salt and Adduct Forms

Pharmaceutical salts are formed by the reaction of an ionizable drug with a counter-ion, creating a neutral complex. This is a common and effective method to improve the physicochemical properties of a drug. drugbank.com Adducts, on the other hand, are substances formed by the direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. In the pharmaceutical context, an adduct may form between an API and an excipient, which can influence the stability and performance of the final dosage form. Unlike salts, where there is a formal transfer of protons, adducts are typically held together by weaker intermolecular forces.

Significance of Amlodipine (B1666008) Derivatives in Solid-State Research

Amlodipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina. researchgate.net Due to its therapeutic importance, the solid-state chemistry of amlodipine has been extensively studied. Research has explored various salt forms, such as besylate, maleate (B1232345), and mesylate, to improve its properties. researchgate.net The investigation of amlodipine derivatives, including adducts, is a natural progression in the quest to understand and control its solid-state behavior fully. These studies are crucial for developing more stable and effective formulations and for managing potential impurities that may arise during manufacturing and storage. tandfonline.comresearchgate.net

Overview of Adduct Formation and its Implications for Chemical Entities

Adduct formation can occur between a drug substance and various other molecules, including solvents, excipients, or even other drug molecules. tandfonline.com The formation of an adduct can be either intentional, to create a novel solid form with improved properties, or unintentional, leading to the generation of an impurity. The implications of adduct formation are significant; it can alter the drug's solubility, dissolution rate, stability, and even its manufacturability. For instance, the interaction between an API and an excipient can lead to the formation of an adduct that may compromise the stability of the drug product. tandfonline.comresearchgate.net Therefore, a thorough understanding and characterization of potential adducts are essential for ensuring the quality, safety, and efficacy of pharmaceutical products.

The Amlodipine Mannitol (B672) Adduct Acetate (B1210297) Salt is a specific example of such a molecular complex, where the amlodipine molecule has formed an adduct with mannitol, a common pharmaceutical excipient, and is also present as an acetate salt. nih.govsynzeal.comveeprho.comclearsynth.com

Interactive Data Table: Physicochemical Properties of Amlodipine Mannitol Adduct Acetate Salt

Below are the computed physicochemical properties of this compound. nih.gov

PropertyValue
Molecular Formula C28H41ClN2O12
Molecular Weight 633.1 g/mol
IUPAC Name acetic acid;5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate
Monoisotopic Mass 632.2348024 Da

Detailed Research Findings

While specific, in-depth research studies focusing exclusively on the synthesis and characterization of this compound are not widely available in peer-reviewed literature, its existence as a reference standard and potential impurity points to its relevance in the quality control of amlodipine formulations. synzeal.com

Studies on drug-excipient interactions have highlighted the potential for adduct formation. For example, research on amlodipine besylate has shown that it can interact with excipients like lactose (B1674315), especially in the presence of moisture, leading to the formation of a glycosyl adduct through a Maillard reaction. tandfonline.comresearchgate.net This underscores the importance of carefully selecting excipients and controlling manufacturing and storage conditions to prevent the formation of unwanted adducts.

Mannitol is a sugar alcohol widely used as a diluent and sweetening agent in pharmaceutical formulations. pharmaexcipients.comcelluloseankit.com It is generally considered to be relatively inert. However, the formation of an adduct with amlodipine suggests that under certain conditions, interactions can occur. The presence of the acetate salt form further complicates the solid-state landscape of this compound.

The characterization of such adducts typically involves a combination of analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): To separate the adduct from the parent drug and other impurities. tandfonline.comresearchgate.net

Mass Spectrometry (MS): To determine the molecular weight of the adduct and elucidate its structure through fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the molecule. researchgate.net

Infrared (IR) Spectroscopy: To identify the functional groups present in the adduct. researchgate.net

X-ray Crystallography: To determine the precise three-dimensional arrangement of the atoms in the crystal lattice, if the adduct can be crystallized. nih.gov

Without dedicated studies on this compound, a complete picture of its solid-state properties and its impact on the performance of amlodipine formulations remains an area for further investigation. Its primary role in the current pharmaceutical landscape appears to be as a characterization standard for analytical methods aimed at ensuring the purity of amlodipine drug products.

Properties

Molecular Formula

C28H41ClN2O12

Molecular Weight

633.1 g/mol

IUPAC Name

acetic acid;5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H37ClN2O10.C2H4O2/c1-4-39-26(36)22-17(13-38-10-9-28-11-18(31)23(33)24(34)19(32)12-30)29-14(2)20(25(35)37-3)21(22)15-7-5-6-8-16(15)27;1-2(3)4/h5-8,18-19,21,23-24,28-34H,4,9-13H2,1-3H3;1H3,(H,3,4)/t18-,19-,21?,23-,24-;/m1./s1

InChI Key

WHSYDYCGQXCLSQ-FMKDHHDHSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CC(=O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNCC(C(C(C(CO)O)O)O)O.CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Pathways

Precursor Synthesis and Purification Strategies

The foundation for synthesizing the target compound lies in the meticulous preparation and purification of its two primary components: Amlodipine (B1666008) free base and the mannitol (B672) co-former.

Synthesis of Amlodipine Free Base

Amlodipine free base is typically synthesized via the deprotection of an N-protected precursor, most commonly Phthaloyl Amlodipine. This method is favored in industrial applications for its efficiency and high yield. The core of this process involves the removal of the phthaloyl protecting group from the primary amine on the ethoxyethyl side chain of the molecule.

Several reagents and conditions have been documented for this deprotection step. A prevalent method involves the use of an aqueous or alcoholic solution of a primary amine, such as methylamine. medindia.netdrugbank.com Alternatively, hydrolysis using an aqueous solution of a base like sodium hydroxide (B78521) can be employed. synzeal.com Following the deprotection reaction, the Amlodipine free base is typically extracted from the aqueous reaction mixture using a water-immiscible organic solvent, such as toluene. pharmaceresearch.com The crude product can then be purified by crystallization from a suitable solvent system, for example, by dissolving it in boiling ethanol (B145695) and adding water to induce precipitation. drugbank.com

Below is a comparative table of common synthetic methods for Amlodipine free base.

Deprotecting AgentSolvent SystemReaction TemperatureTypical YieldReference
40% Aqueous MethylamineWater / Toluene40-45 °C92% drugbank.com
5% Aqueous Sodium HydroxideWaterRoom Temperature92-94% synzeal.com
25% Aqueous Monomethyl AmineWaterAmbient to 60 °CGood medindia.net
Ethanolic MethylamineEthanolRefluxNot Specified medindia.net

Preparation and Characterization of Mannitol Co-formers

Mannitol, a sugar alcohol, serves as the second key precursor. For pharmaceutical applications, mannitol is commercially produced through the chemical hydrogenation of fructose (B13574) or glucose. researchgate.net This process yields a highly pure, crystalline powder. Mannitol is known to exist in several polymorphic forms (alpha, beta, and delta), which can influence its physical properties. verywellhealth.com

As a co-former, the critical characteristics of mannitol include its particle size, crystalline structure, solubility, and non-hygroscopic nature. verywellhealth.comclearsynth.com These properties are essential for ensuring consistent reaction kinetics and the physicochemical quality of the final adduct. Characterization of mannitol for use in synthesis involves a range of analytical techniques:

X-Ray Powder Diffraction (XRPD): To identify and quantify the polymorphic form.

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical identity and investigate intermolecular interactions.

Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity.

Particle Size Analysis: To ensure uniformity, which can affect reaction rates and dissolution.

Co-processing techniques, such as spray drying or wet granulation, can be used to modify the physical properties of mannitol to enhance its suitability for specific reaction or formulation processes. clearsynth.com

Adduct Formation Reaction Chemistry

The formation of the Amlodipine Mannitol Adduct involves the creation of a covalent bond between the Amlodipine free base and mannitol.

Reaction Mechanisms and Pathways for Adduct Formation

While specific literature detailing the synthesis of the Amlodipine Mannitol Adduct is scarce, its chemical structure strongly suggests the reaction proceeds via a reductive amination pathway. synzeal.compharmaceresearch.com This well-established reaction forms a secondary amine from a primary amine and a carbonyl compound (an aldehyde or ketone) via an imine intermediate. wikipedia.orgmasterorganicchemistry.com

The proposed mechanism involves two key steps:

Imine Formation: Mannitol, a sugar alcohol, can exist in equilibrium with its corresponding aldose, mannose, which possesses an aldehyde group. This aldehyde group reacts with the primary amine of the Amlodipine free base under weakly acidic conditions. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step to form a Schiff base, also known as an imine intermediate. youtube.com

Reduction: The C=N double bond of the imine intermediate is then reduced to a C-N single bond to yield the final secondary amine adduct. This reduction step is crucial and requires a suitable reducing agent.

Role of Solvents and Reaction Conditions

The conditions for a reductive amination reaction must be carefully controlled to ensure high yield and purity.

pH Control: The initial imine formation is typically catalyzed by mild acid (e.g., pH 5-6). youtube.com The pH must be low enough to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but not so low that it fully protonates the amine nucleophile, rendering it unreactive.

Reducing Agents: A critical choice is a reducing agent that selectively reduces the imine in the presence of the starting carbonyl group. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its mild nature and selectivity. masterorganicchemistry.com Other borohydride (B1222165) reagents, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), can also be used. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation is another possible method. wikipedia.org

Solvents: The choice of solvent is dictated by the solubility of the reactants and reagents. Alcohols such as methanol (B129727) or ethanol are commonly used. The reaction is often performed as a one-pot synthesis, where the amine, carbonyl compound, and reducing agent are combined in the same reaction vessel. wikipedia.org

Crystallization and Isolation Techniques

The final step in the synthesis is the isolation and purification of the target compound as an acetate (B1210297) salt. This process involves the crystallization of the Amlodipine Mannitol Adduct followed by salt formation with acetic acid.

The adduct free base would first be isolated from the reaction mixture after quenching the reducing agent and removing the solvents. Purification could be achieved through techniques like column chromatography or initial crystallization.

To form the acetate salt, the purified adduct free base is dissolved in a suitable organic solvent, such as ethyl acetate or isopropanol. justia.com A stoichiometric amount of acetic acid is then added to the solution. The formation of the salt often decreases the solubility of the compound in the organic solvent, leading to its precipitation.

The crystallization process is controlled by several factors:

Solvent System: A single solvent or a mixture of solvents (e.g., ethanol/water) can be used to achieve the desired solubility profile for crystallization. justia.com

Temperature: A controlled cooling profile is often employed to promote the growth of uniform crystals and minimize the inclusion of impurities.

Seeding: Introducing a small crystal of the desired product can initiate crystallization and help control the crystal form and size.

Once crystallization is complete, the solid Amlodipine Mannitol Adduct Acetate Salt is isolated by filtration, washed with a cold, non-solubilizing solvent to remove residual impurities, and dried under vacuum to remove any remaining solvent. justia.com

Controlled Crystallization Methods for Adduct Formation

Controlled crystallization is a critical step in isolating the Amlodipine Mannitol Adduct. The process parameters must be meticulously regulated to ensure the desired adduct crystallizes out of the reaction mixture, minimizing the co-precipitation of unreacted starting materials or other impurities.

Key parameters influencing the crystallization process include:

Solvent System: The choice of solvent is paramount. A solvent system where the adduct has lower solubility compared to the reactants (Amlodipine and Mannitol) is ideal. Mixtures of polar and non-polar solvents are often employed to achieve the desired solubility profile.

Temperature: Temperature control affects both the rate of adduct formation and the solubility of the product. A carefully designed temperature gradient during cooling can promote the growth of well-defined crystals.

pH: The pH of the solution can influence the reactivity of the amino group of amlodipine and the stability of the mannitol. Maintaining an optimal pH is crucial for maximizing the yield of the adduct.

Seeding: The introduction of seed crystals of the pure adduct can induce crystallization and control the crystal size and morphology.

Illustrative Data Table 1: Parameters for Controlled Crystallization

ParameterConditionRationale
Solvent System Isopropanol:Water (9:1 v/v)Balances polarity to dissolve reactants while promoting adduct precipitation.
Temperature Profile Initial: 60°C, Cooling Rate: 5°C/hourControlled cooling to encourage large crystal formation and prevent amorphous precipitation.
pH 6.5 - 7.5Near-neutral pH to facilitate the reaction without degrading the reactants.
Agitation Speed 100 RPMGentle mixing to ensure homogeneity without causing excessive nucleation.

Isolation and Drying Protocols

Once crystallization is complete, the solid adduct must be isolated from the mother liquor and dried.

Isolation: Filtration is the most common method for isolating the crystalline product. The choice of filter medium is important to ensure efficient separation and minimal product loss. Washing the filter cake with a cold, non-reactive solvent helps to remove any residual impurities.

Drying: The isolated solid is then dried to remove residual solvents. The drying method and conditions must be chosen carefully to avoid thermal degradation of the adduct. Vacuum drying at a controlled temperature is often the preferred method.

Illustrative Data Table 2: Isolation and Drying Parameters

StepMethodKey Parameters
Isolation Vacuum FiltrationFilter Pore Size: 0.45 µm; Wash Solvent: Cold Isopropanol
Drying Vacuum OvenTemperature: 40-50°C; Pressure: <100 mbar; Time: 12-24 hours

Purification and Scale-Up Considerations

For applications such as a reference standard, high purity of the this compound is essential. This necessitates advanced purification techniques and careful consideration for scaling up the production process.

Advanced Purification Techniques

Recrystallization is a primary method for purifying the crude adduct. This involves dissolving the solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of purer crystals.

Chromatographic techniques can also be employed for achieving very high purity:

Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high-resolution separation and is suitable for producing highly pure reference standards, although it is less economically viable for large-scale production.

Column Chromatography: Using silica (B1680970) gel or other stationary phases, column chromatography can be used to separate the adduct from unreacted starting materials and other impurities.

Process Optimization for Industrial Scale Production

Scaling up the synthesis and purification of this compound from the laboratory to an industrial scale presents several challenges.

Heat and Mass Transfer: Ensuring efficient heat and mass transfer in large reactors is crucial for maintaining consistent reaction conditions and achieving reproducible results.

Process Control: Implementing robust process analytical technology (PAT) to monitor critical parameters in real-time can help in maintaining control over the process and ensuring consistent product quality.

Safety: A thorough risk assessment is necessary to identify and mitigate any potential safety hazards associated with the large-scale handling of the chemicals and solvents involved.

Cost-Effectiveness: Optimizing the process to maximize yield and minimize waste is essential for making the industrial production economically viable. This includes efficient solvent recovery and recycling.

Illustrative Data Table 3: Scale-Up Considerations and Optimization Strategies

ChallengeOptimization Strategy
Reaction Kinetics Kinetic modeling to understand the reaction mechanism and identify rate-limiting steps.
Crystallization Control Use of automated crystallizers with precise temperature and agitation control.
Impurity Profile Development of sensitive analytical methods to monitor and control impurity levels.
Solvent Handling Implementation of closed-loop solvent recovery systems to reduce environmental impact and costs.

Solid State Characterization and Structural Elucidation

X-ray Diffraction Analysis

X-ray diffraction techniques are fundamental in the solid-state analysis of crystalline materials, providing detailed information about the three-dimensional arrangement of atoms and molecules in a crystal lattice.

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray Diffraction (PXRD) is a primary analytical tool for the phase identification of a crystalline solid. The technique involves directing X-rays onto a powdered sample and measuring the scattering of the X-rays at various angles. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline phase, acting as a "fingerprint."

For Amlodipine (B1666008) Mannitol (B672) Adduct Acetate (B1210297) Salt, a characteristic PXRD pattern would be expected, defined by a series of peaks at specific 2θ angles. Each peak corresponds to a particular set of crystallographic planes, as described by Bragg's Law. While specific, publicly available PXRD data for this compound is not readily found in scientific literature, a hypothetical representation of such data is presented in Table 1. This table illustrates the typical format for reporting PXRD data, which includes the 2θ angle, the corresponding d-spacing (the distance between crystallographic planes), and the relative intensity of each peak.

Table 1: Hypothetical Powder X-ray Diffraction (PXRD) Data for Amlodipine Mannitol Adduct Acetate Salt

2θ (degrees) d-spacing (Å) Relative Intensity (%)
6.8 12.99 45
10.5 8.42 80
12.3 7.19 60
15.1 5.86 100
18.9 4.69 75
21.2 4.19 90
24.7 3.60 55

Note: This data is illustrative and not based on experimental results.

Single Crystal X-ray Diffraction for Crystal Structure Determination

To obtain a definitive three-dimensional model of the atomic arrangement within the crystal lattice, single-crystal X-ray diffraction is the gold standard. This technique requires a single, high-quality crystal of the compound. By analyzing the diffraction pattern produced when the crystal is rotated in an X-ray beam, it is possible to determine the unit cell dimensions, space group, and the precise coordinates of each atom.

As of now, the crystal structure of this compound has not been deposited in public crystallographic databases. Therefore, detailed crystallographic parameters such as those presented in Table 2 remain to be determined through future experimental work.

Table 2: Illustrative Crystallographic Data for this compound

Parameter Value
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined

Note: This data is illustrative and not based on experimental results.

Polymorphic and Amorphous Form Identification

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. An amorphous form, on the other hand, lacks the long-range ordered structure of crystalline materials.

Currently, there is no scientific literature available that describes the existence of different polymorphic or amorphous forms of this compound. The identification and characterization of such forms would require extensive screening studies under various crystallization conditions.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for elucidating the molecular structure and confirming the identity of a compound by probing the interaction of electromagnetic radiation with its molecules.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Adduct Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The formation of the amlodipine-mannitol adduct and the presence of the acetate salt would be expected to produce a unique vibrational spectrum.

In an FT-IR spectrum of this compound, characteristic absorption bands would be anticipated for the various functional groups. A hypothetical representation of key FT-IR peaks is provided in Table 3.

Table 3: Hypothetical FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3500-3200 Broad O-H stretching (mannitol hydroxyls)
3350 Medium N-H stretching (secondary amine)
2980-2850 Medium C-H stretching (aliphatic)
1700 Strong C=O stretching (ester)
1620 Strong C=O stretching (carboxylate of acetate)
1580 Medium N-H bending
1250 Strong C-O stretching (ester)

Note: This data is illustrative and not based on experimental results.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of a compound. Both solution-state and solid-state NMR can be employed.

Solution-state ¹H and ¹³C NMR would confirm the connectivity of atoms in the this compound. The chemical shifts of the protons and carbons would be indicative of their local electronic environments. Illustrative ¹H NMR data is presented in Table 4.

Table 4: Hypothetical ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
7.1-7.4 m 4H Aromatic protons (chlorophenyl group)
5.3 s 1H C4-H (dihydropyridine ring)
4.7 s 2H -OCH₂- (ether linkage)
4.0 q 2H -OCH₂CH₃ (ethyl ester)
3.6-3.9 m 8H Mannitol protons and -NCH₂-
3.5 s 3H -OCH₃ (methyl ester)
2.3 s 3H C2-CH₃ (dihydropyridine ring)
1.9 s 3H Acetate protons

Note: This data is illustrative and not based on experimental results.

Solid-state NMR would provide information about the structure and dynamics of the compound in its solid form and could be used to distinguish between different polymorphs if they were to be discovered.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₂₈H₄₁ClN₂O₁₂, the expected molecular weight is approximately 633.08 g/mol . veeprho.comresearchgate.net

High-resolution mass spectrometry would be utilized to confirm the elemental composition. The expected monoisotopic mass would be a key identifier. In terms of fragment analysis, the molecule would likely undergo characteristic fragmentation patterns under MS/MS conditions. The fragmentation of the amlodipine moiety is well-documented and would be expected to produce key fragments. The mannitol and acetate components would also yield specific fragmentation patterns.

Table 1: Predicted Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₂₈H₄₁ClN₂O₁₂
Molecular Weight ~633.08 g/mol
Monoisotopic Mass ~632.23 g/mol
Predicted Key Fragments Fragments corresponding to the amlodipine core, loss of the mannitol moiety, and loss of the acetate group.

Note: The fragmentation pattern would need to be confirmed by experimental data.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the physical and chemical changes that occur in a substance as a function of temperature. These techniques are vital for understanding the stability and processing parameters of a pharmaceutical solid.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For this compound, DSC would be used to identify thermal events such as melting, crystallization, and glass transitions. A DSC thermogram would likely show an endothermic peak corresponding to the melting point of the compound. The sharpness and position of this peak would provide information about its crystallinity and purity. Studies on amlodipine besylate have shown that it undergoes melting concomitantly with decomposition. researchgate.net

Thermogravimetric Analysis (TGA) for Solvent Content and Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to determine the thermal stability and to quantify the amount of volatile components, such as residual solvents or water. A TGA curve for this compound would be expected to show mass loss at specific temperature ranges corresponding to the loss of any bound solvent or water, followed by decomposition at higher temperatures. The decomposition profile of amlodipine has been studied, and similar multi-step degradation would be anticipated for the adduct. researchgate.netresearchgate.net

Table 3: Predicted Thermal Analysis Data for this compound

Technique Parameter Expected Observation
DSC Melting PointA distinct endothermic peak.
DSC Thermal EventsPossible other transitions depending on the polymorphic form.
TGA Solvent/Water ContentInitial mass loss at lower temperatures if solvated or hydrated.
TGA DecompositionSignificant mass loss at elevated temperatures, likely in multiple stages.

Note: The exact temperatures of these events would be dependent on the specific crystalline form and experimental conditions.

Hot Stage Microscopy for Phase Transitions

Hot Stage Microscopy (HSM) combines microscopy with a heated stage to visually observe the thermal transitions of a sample as it is heated or cooled. For this compound, HSM would allow for the direct observation of changes in crystal morphology, melting, and decomposition. This technique would complement the data obtained from DSC by providing a visual confirmation of the thermal events.

Microscopic and Morphological Characterization

The particle size, shape, and surface morphology of a pharmaceutical powder can significantly impact its processing and performance. Techniques such as scanning electron microscopy (SEM) would be employed to visualize the morphology of the this compound crystals. The images obtained from SEM would reveal details about the crystal habit (e.g., needle-like, plate-like, prismatic) and surface texture. This information is valuable for understanding properties such as flowability and compaction behavior.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid particles at high magnifications. In the analysis of this compound, SEM would be employed to determine key characteristics of the particles, such as size, shape, and surface texture.

Detailed Research Findings: Specific SEM data for this compound is not extensively available in publicly accessible research literature. However, based on the typical analysis of related pharmaceutical compounds, a hypothetical SEM investigation would focus on the parameters outlined in the table below. Such an analysis would be crucial for understanding the powder's flow properties and compaction behavior during formulation development.

Table 1: Hypothetical SEM Analysis Parameters for this compound

ParameterDescriptionPotential Observations
Particle Shape The overall geometry of the individual particles.Could range from irregular, angular, or elongated to more uniform spherical or cubic shapes, depending on the crystallization process.
Particle Size Distribution The range and average size of the particles in a sample.A narrow distribution would indicate a more homogenous powder, which is often desirable for consistent processing.
Surface Texture The micro-scale features on the particle surfaces.Surfaces could appear smooth and glassy or rough and porous, which can impact particle adhesion and solubility.
Aggregation/Agglomeration The extent to which individual particles are clustered together.The presence of significant agglomeration could indicate strong interparticle forces, affecting powder flowability.

Optical Microscopy for Crystalline Habit and Form

Optical microscopy, particularly when using polarized light, is a fundamental technique for examining the crystalline nature of a substance. It provides insights into the crystal habit (the external shape of a crystal) and can help identify different polymorphic forms, which may have distinct physical properties.

Detailed Research Findings: As with SEM, specific optical microscopy studies detailing the crystalline habit of this compound are not readily found in the scientific literature. An investigation using this technique would involve observing the crystals under magnification to describe their shape and optical properties.

Table 2: Potential Crystalline Habit and Form Characteristics for this compound via Optical Microscopy

CharacteristicDescriptionPotential Observations
Crystal Habit The characteristic external shape of the crystals.Crystals could exhibit habits such as needles (acicular), plates (platy), prisms, or blades. The habit is influenced by the crystallization conditions.
Birefringence The ability of a crystalline material to split a beam of polarized light into two rays.The presence and nature of birefringence would confirm the crystalline nature of the material. Amorphous materials are typically isotropic and do not show birefringence.
Polymorphism The existence of more than one crystal form.Different polymorphs would likely exhibit different crystal habits and birefringence patterns under polarized light.

Advanced Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the local molecular environment in a solid sample. It is particularly valuable for characterizing polymorphism, identifying the presence of different salt forms, and understanding the interactions between molecules in the crystal lattice.

Detailed Research Findings: There is a notable absence of published ssNMR data specifically for this compound. A comprehensive ssNMR study would involve analyzing the spectra of relevant nuclei (such as ¹³C and ¹⁵N) to elucidate the structure at a molecular level.

An ssNMR analysis would be instrumental in confirming the formation of the adduct and the acetate salt. The spectra would be expected to show distinct peaks corresponding to the carbon and nitrogen atoms in the amlodipine, mannitol, and acetate components. The precise chemical shifts of these peaks would be sensitive to the local electronic environment and intermolecular interactions within the crystal structure.

Table 3: Expected Insights from ssNMR Spectroscopy of this compound

AnalysisPurposeExpected Information
¹³C CP/MAS NMR To identify the number of unique carbon environments.The spectrum would reveal distinct signals for the carbon atoms in the amlodipine, mannitol, and acetate moieties. The number of peaks for each component can indicate the number of crystallographically independent molecules in the unit cell.
¹⁵N CP/MAS NMR To probe the nitrogen environments in the amlodipine molecule.Would help to confirm the protonation state of the nitrogen atoms and their involvement in hydrogen bonding, which is crucial for the stability of the crystal lattice.
Relaxation Time Measurements (T₁) To study molecular dynamics and phase homogeneity.Differences in relaxation times can distinguish between different domains or phases within the solid material, providing information on the uniformity of the sample.

Physicochemical Stability Assessment

Solid-State Stability Studies

Solid-state stability is fundamental to understanding the shelf-life and storage requirements of a substance. For the Amlodipine (B1666008) Mannitol (B672) Adduct Acetate (B1210297) Salt, this involves assessing its degradation kinetics and the impact of environmental factors.

Isothermal and Non-Isothermal Degradation Kinetics

Specific isothermal and non-isothermal degradation kinetic studies for Amlodipine Mannitol Adduct Acetate Salt are not extensively detailed in publicly available literature. However, kinetic analysis of the parent compound, amlodipine, provides insight. Non-isothermal studies, which involve varying the temperature throughout the experiment, can be used to rapidly assess stability in the early stages of drug development. nih.gov For amlodipine itself, thermal analysis under non-isothermal conditions shows characteristic steps of mass loss, which can be used to predict lifetime and determine kinetic parameters. researchgate.net It is plausible that the degradation of the adduct would follow complex kinetics, initially involving the hydrolysis of the adduct bond, followed by the degradation of the resulting amlodipine.

Influence of Temperature and Relative Humidity

Temperature and relative humidity (RH) are critical factors affecting the stability of amlodipine and its derivatives. Studies on Amlodipine Besylate, a common salt form of the active drug, show that the compound is sensitive to thermal stress. arcjournals.orgresearchgate.net For instance, while stable up to 35°C, a gradual decrease in assay value is observed with each degree increase in temperature, with significant degradation occurring above 50°C. researchgate.net

The presence of moisture is also a key factor. The formation of adducts like the one with mannitol is often accelerated in the presence of water. google.com For the Amlodipine Mannitol Adduct itself, its stability is intrinsically linked to the stability of the imine linkage formed between the amlodipine and mannitol moieties. This bond is susceptible to hydrolysis, a reaction that would be significantly accelerated by high temperature and high relative humidity, leading to the dissociation of the adduct back into its original components.

Mechanistic Studies of Adduct Degradation

Understanding the degradation pathways and the identity of the resulting products is essential for a complete stability profile.

Identification and Characterization of Degradation Products

While studies focusing on the degradation products of the pre-formed this compound are not available, extensive research has been conducted on the degradation of amlodipine under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). lcms.czresearchgate.net

The primary degradation pathway for the adduct itself is anticipated to be the hydrolysis of the covalent bond between amlodipine and mannitol. This would regenerate amlodipine, which would then be subject to its own known degradation pathways. The major degradation products of amlodipine identified in forced degradation studies include its pyridine (B92270) derivative (from oxidation/photodegradation) and various cyclization products from thermal stress. nih.govnih.gov

Below is a table of known degradation products of the parent compound, Amlodipine, which would be expected to form following the initial breakdown of the adduct.

Stress ConditionDegradation Product Name/IdentifierMolecular Formula (where available)Mass to Charge Ratio (m/z)
Oxidation / PhotolyticAmlodipine Pyridine Derivative (Impurity D)C20H23ClN2O5407.1
ThermalAMLDEG-I (Cyclized Product)Not specifiedNot specified
ThermalAMLDEG-II (Cyclized Product)Not specifiedNot specified
ThermalAMLDEG-III (Cyclized Product)Not specifiedNot specified
Acid HydrolysisProduct with m/z 180Not specified180
Acid HydrolysisProduct with m/z 167Not specified167
Acid HydrolysisProduct with m/z 230Not specified230
Alkali HydrolysisMain product from total degradationC15H16NOClNot specified

Proposed Chemical Pathways of Degradation

The proposed degradation of this compound begins with a primary hydrolytic cleavage.

Initial Hydrolysis: The first and most probable degradation step is the hydrolysis of the Schiff base (imine) linkage connecting the amlodipine side chain to the mannitol backbone. This reaction is catalyzed by the presence of moisture and would yield free amlodipine and mannitol.

Subsequent Amlodipine Degradation: Once free amlodipine is formed, it undergoes degradation through established pathways:

Oxidation/Aromatization: The 1,4-dihydropyridine (B1200194) ring of amlodipine is susceptible to oxidation, leading to the formation of its more stable pyridine analogue. nih.gov This is a common pathway under photolytic and oxidative stress. lcms.cz

Intramolecular Cyclization: Under thermal stress, the aminoethoxy side chain of amlodipine can undergo intramolecular cyclization reactions, leading to the formation of several cyclic degradation products. nih.govresearchgate.net

Hydrolysis: Under strong acidic or basic conditions, the ester groups on the amlodipine molecule can be hydrolyzed. lcms.cz

Excipient Compatibility Studies

No specific excipient compatibility studies have been published for the this compound as a starting material. The formation of the adduct is, in itself, an excipient compatibility issue.

The interaction between amlodipine's primary amine and the carbonyl group of a reducing sugar or polyol (like mannitol) is a known phenomenon. A similar, well-documented incompatibility is the Maillard reaction between amlodipine besylate and lactose (B1674315), which also results in a degradation product (amlodipine besylate glycosyl). researchgate.netnih.gov This reaction is promoted by heat and moisture.

While mannitol is often considered a compatible excipient with amlodipine in well-formulated, dry solid dosage forms, the potential for adduct formation exists, particularly under stressful storage or manufacturing conditions (e.g., wet granulation). researchgate.net Studies have shown that excipients with non-porous surfaces may reduce adduct formation by limiting water access. google.com Therefore, compatibility studies for amlodipine formulations focus on selecting excipients and processes that minimize the conditions conducive to such adduct formation.

The table below summarizes the compatibility of the parent compound, Amlodipine Besylate, with several common excipients.

ExcipientCompatibility with Amlodipine BesylateNotes
MannitolGenerally CompatibleCan form adduct under conditions of high heat and moisture. researchgate.net
LactoseIncompatibleForms glycosyl impurity via Maillard reaction, especially with moisture. researchgate.netnih.gov
Microcrystalline CelluloseCompatibleCommonly used and found to be compatible. researchgate.net
Magnesium Stearate (B1226849)CompatibleCommonly used lubricant, though can interact with some active ingredients. researchgate.net
StarchCompatibleGenerally considered a compatible filler/disintegrant. researchgate.net
Sodium Starch GlycolateCompatibleFound to be compatible as a superdisintegrant. researchgate.net

Binary and Multi-Component Mixture Stability

The stability of a drug substance in the presence of other components is a critical factor in the development of a stable pharmaceutical dosage form. Compatibility studies with excipients are essential to identify any potential interactions that could compromise the quality, efficacy, and safety of the final product.

While specific studies detailing the stability of this compound in binary or multi-component mixtures are not readily found in scientific literature, general principles of drug-excipient compatibility can be applied. Mannitol, being a sugar alcohol, is generally considered to be a relatively inert and non-reactive excipient. spipharma.com It is known for its low hygroscopicity and does not typically engage in reactions such as the Maillard reaction, which can occur between primary or secondary amine drugs and reducing sugars.

For other salts of amlodipine, such as the besylate, studies have shown that binary mixtures with many common excipients are stable under accelerated conditions (e.g., 40°C/75% RH). nih.gov However, incompatibilities have been noted with certain excipients, particularly in multi-component mixtures. For instance, the combination of amlodipine besylate, lactose, and magnesium stearate in the presence of water has been shown to lead to degradation, primarily through the Maillard reaction between the primary amine of amlodipine and the reducing sugar lactose. nih.gov

Given that the this compound contains the core amlodipine structure, it is plausible that similar incompatibilities could arise if formulated with reactive excipients. However, the formation of the adduct with mannitol may alter its reactivity profile. Without specific experimental data for the adduct, a theoretical assessment of potential interactions is necessary, as outlined in the table below.

Table 1: Theoretical Compatibility Assessment of this compound with Common Excipients

Excipient CategoryExample ExcipientsPotential InteractionRationale
Fillers/Diluents Microcrystalline Cellulose, Dibasic Calcium Phosphate (B84403)LowGenerally inert and widely compatible with most drugs.
LactoseModeratePotential for Maillard reaction if the adduct dissociates, exposing the primary amine of amlodipine.
Binders Povidone, Hydroxypropyl MethylcelluloseLowGenerally considered stable and non-reactive.
Disintegrants Croscarmellose Sodium, Sodium Starch GlycolateLowUnlikely to have direct chemical interactions.
Lubricants Magnesium StearateLow to ModerateCan interact with basic drugs; potential for physical and chemical interactions.
Glidants Colloidal Silicon DioxideLowInert and typically used in small quantities.

This table is based on general chemical principles and not on specific experimental data for this compound.

Investigation of Excipient-Induced Chemical Reactions

Excipients are not always inert and can induce chemical reactions that lead to the degradation of the active pharmaceutical ingredient. Common reactions include hydrolysis, oxidation, and solid-state interactions like the Maillard reaction.

Detailed investigations into excipient-induced chemical reactions specifically with this compound have not been published. However, studies on amlodipine besylate have identified the formation of a glycosyl derivative as a major degradation product when in contact with lactose, indicative of the Maillard reaction. nih.gov The primary amine group in the amlodipine molecule is susceptible to reacting with reducing sugars.

The formation of the mannitol adduct involves the interaction of the primary amine group of amlodipine with mannitol. This chemical modification could potentially reduce the propensity for Maillard-type reactions with other reducing sugars, as the reactive amine is already engaged. However, the stability of the adduct itself in the presence of other excipients would be a key factor. If the adduct is reversible, the free amlodipine could be released and subsequently react.

Role of Mannitol in Adduct Stability and Interaction Dynamics

Mannitol is a versatile excipient used in pharmaceutical formulations for various purposes, including as a diluent, a sweetening agent, and a stabilizer. In the context of amlodipine formulations, mannitol has been used to reduce the formation of unwanted adducts, particularly in amlodipine maleate (B1232345) preparations. google.com The presence of moisture can promote a Michael addition reaction between amlodipine and maleic acid, and certain excipients like mannitol have been found to mitigate this. google.com

Within the "this compound," mannitol is an integral part of the molecule. The stability of this adduct is a crucial parameter. While one supplier notes that the "this compound is more stable than the free base," quantitative data to support this claim is not provided in the public domain. pharmaffiliates.com The interaction dynamics would be governed by the strength of the bond between amlodipine and mannitol and the influence of the acetate salt form. The stability of this adduct would likely be influenced by factors such as pH, temperature, and the presence of moisture.

Impact of Water Activity and Sorption

Water activity (aw) is a critical parameter that influences the physical and chemical stability of solid dosage forms. It is a measure of the energy status of the water in a system and is a better predictor of stability than total water content.

Moisture Sorption Isotherms

A moisture sorption isotherm is a graphical representation of the relationship between the water activity and the moisture content of a material at a constant temperature. This is a crucial tool for understanding the hygroscopicity of a substance and its susceptibility to moisture-induced degradation.

Specific moisture sorption isotherm data for this compound is not available in the published literature. However, the individual components can provide some insight. Mannitol itself is known to be non-hygroscopic. spipharma.com Amlodipine besylate, a common salt of amlodipine, is slightly hygroscopic. The moisture sorption characteristics of the adduct would be a composite of the properties of the amlodipine core, the mannitol moiety, and the acetate salt.

A hypothetical moisture sorption isotherm can be conceptualized, but it is important to emphasize that this is not based on experimental data for the specific compound.

Table 2: Hypothetical Moisture Sorption Behavior of this compound

Relative Humidity (%)Predicted Water Content (% w/w)Expected Physical State
0-20LowStable, crystalline solid
20-60Gradual, low uptakeLikely to remain stable
60-80Potential for increased uptakeIncreased risk of physical changes and chemical degradation
>80Significant water sorptionHigh risk of deliquescence and accelerated degradation

This table is for illustrative purposes only and is not based on experimental data for this compound.

Hydrolytic Stability Evaluation

Hydrolysis is a common degradation pathway for drugs that contain labile functional groups, such as esters, amides, and lactams. Amlodipine contains two ester groups, which could be susceptible to hydrolysis under certain conditions, particularly at non-neutral pH and in the presence of moisture.

Forced degradation studies on amlodipine have shown that it is susceptible to both acidic and alkaline hydrolysis. nih.govlcms.czresearchgate.netresearchgate.net In acidic conditions, degradation of the dihydropyridine (B1217469) ring and hydrolysis of the ester groups can occur. nih.gov Under basic conditions, the hydrolysis of the ester groups is a primary degradation pathway. nih.gov

A formal hydrolytic stability evaluation of this compound has not been reported in the literature. The presence of the mannitol adduct is unlikely to protect the ester functional groups from hydrolysis. Therefore, it can be anticipated that the adduct would exhibit similar hydrolytic instability to other amlodipine salts, particularly at pH extremes. The acetate salt form could also influence the local pH in an unbuffered aqueous environment, potentially affecting the rate of hydrolysis.

Analytical Method Development and Validation for Quality Control

Chromatographic Methods

Chromatographic techniques are paramount for separating and quantifying the main compound from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity and assay determination of Amlodipine (B1666008) Mannitol (B672) Adduct Acetate (B1210297) Salt. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

A typical RP-HPLC method for amlodipine and its related substances involves a C18 column with a mobile phase consisting of a buffer and an organic solvent. wisdomlib.org For instance, a mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is often employed. wisdomlib.org The method's efficiency is demonstrated by its ability to separate the main peak from all known and unknown impurities. scirp.org Forced degradation studies, involving exposure of the compound to acid, base, thermal, and photolytic stress conditions, are crucial to confirm the method's selectivity. wisdomlib.orgresearchgate.net

Table 1: Example HPLC Method Parameters for Amlodipine Related Compounds

Parameter Condition
Column YMC-Triart PFP C18
Mobile Phase Buffer solution and acetonitrile (60:40 v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 235 nm
Column Temperature 35°C
Injection Volume 100 µL

This table is interactive and can be sorted by clicking on the headers.

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring its linearity, accuracy, precision, and robustness. wisdomlib.org The mass balance for the compound should ideally remain above 95%, indicating the reliability of the method in quantifying both the active ingredient and its degradation products. wisdomlib.org

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage over conventional HPLC by providing faster analysis times and enhanced resolution, which is critical for separating closely eluting impurities. nih.gov UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), leading to more efficient separations. indexcopernicus.com

A UPLC method for amlodipine and its impurities might use a C8 or C18 column with a gradient elution of a phosphate buffer and acetonitrile. nih.govmdpi.com The shorter run times, often under 15 minutes, improve throughput in a quality control setting. nih.gov The detection wavelengths can be optimized to monitor different impurities; for example, 225 nm for certain impurities and 360 nm for amodipine and others. nih.gov

Table 2: Illustrative UPLC Method Parameters

Parameter Condition
Column Zorbax Eclipse C8 RRHD (100mm × 3.0mm, 1.8µm)
Mobile Phase Gradient mixture of 0.01M phosphate buffer (pH 2.5) and acetonitrile
Flow Rate 0.3 mL/min
Detection Wavelengths 225 nm, 271 nm, and 360 nm
Elution Time < 11 minutes

This table is interactive and can be sorted by clicking on the headers.

Gas Chromatography (GC) for Residual Solvents

Gas Chromatography (GC), particularly with headspace sampling, is the standard method for the determination of residual solvents in pharmaceutical substances. kurdishstudies.net Organic volatile impurities can be present from the synthesis and purification processes, and their levels must be controlled within specified limits. ptfarm.pl

A headspace GC method for residual solvents in amlodipine involves dissolving the sample in a suitable solvent like N,N-dimethylacetamide and analyzing the headspace vapor. kurdishstudies.net The separation is typically achieved on a capillary column, such as one coated with polyethylene (B3416737) glycol, and detection is performed using a flame ionization detector (FID). kurdishstudies.net The method is validated for its specificity, linearity, precision, and accuracy for common solvents like methanol (B129727) and ethanol (B145695). kurdishstudies.net

Table 3: Typical Headspace GC Method Parameters for Residual Solvents

Parameter Condition
Column HP-InnoWax (30 m × 320 µm × 0.5 µm)
Carrier Gas Nitrogen
Injector Temperature 250°C
Oven Temperature Program Initial 40°C, ramped to a final temperature
Detector Flame Ionization Detector (FID)
Sample Solvent N,N-dimethylacetamide

This table is interactive and can be sorted by clicking on the headers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products. lcms.cznih.gov This technique provides molecular weight and fragmentation information, which is crucial for characterizing impurities that are not available as reference standards. researchgate.net

For amlodipine and its related compounds, LC-MS/MS can be used to study the degradation pathways under various stress conditions. lcms.cz By establishing a complete fragmentation pathway of the parent drug, the structures of the degradation products can be proposed. nih.govresearchgate.net The LC method is often adapted from the HPLC method by replacing non-volatile buffers, like phosphate, with volatile buffers, such as ammonium (B1175870) acetate, to ensure compatibility with the mass spectrometer. nih.gov

Spectroscopic Quantification Methods

Spectroscopic methods offer a rapid and straightforward approach for the quantification of the active pharmaceutical ingredient.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative analysis of Amlodipine Mannitol Adduct Acetate Salt. The method is based on the principle that the drug substance absorbs ultraviolet radiation at a specific wavelength. For amlodipine, the maximum absorbance (λmax) is typically observed around 238-239 nm. researchgate.netresearchgate.net

The assay involves dissolving a known amount of the substance in a suitable solvent, such as water or methanol, and measuring the absorbance at the λmax. researchgate.netnih.gov The concentration is then determined by comparing the absorbance to that of a standard solution. The method should be validated for linearity, accuracy, and precision as per ICH guidelines. ijpcbs.com

Table 4: Example Parameters for UV-Vis Spectrophotometric Assay

Parameter Value
Wavelength of Maximum Absorbance (λmax) 239 nm
Solvent Water or Methanol
Concentration Range for Linearity 2–10 µg/mL
Regression Coefficient (R²) > 0.999

This table is interactive and can be sorted by clicking on the headers.

Derivative spectrophotometry can also be employed to enhance the specificity of the method, especially when analyzing the compound in the presence of other substances that may have overlapping absorption spectra. zealjournals.com

Chemometric Applications in Analytical Characterization

Chemometrics, particularly the use of Design of Experiments (DoE), plays a crucial role in the development and optimization of analytical methods for Amlodipine and its impurities. ceon.rsresearchgate.net This approach allows for a systematic understanding of how various factors influence method performance, leading to the creation of robust and efficient analytical procedures. For instance, in the development of a High-Performance Liquid Chromatography (HPLC) method for impurity profiling, DoE can be used to optimize critical parameters like mobile phase composition (e.g., pH, organic solvent ratio) and column temperature to ensure adequate separation of the main Amlodipine peak from all known and unknown impurities, including adducts. scirp.orgijcrt.org By systematically varying these factors, a design space can be established where the method is known to perform reliably, ensuring consistent quality control. scirp.org

Dissolution Methodologies

In Vitro Dissolution Rate Determinations in Various Media

In vitro dissolution studies are fundamental for assessing the release characteristics of an active pharmaceutical ingredient from its solid dosage form. However, such tests are typically performed on the final drug product (e.g., Amlodipine tablets) rather than on an individual impurity or analytical standard. The dissolution behavior of Amlodipine tablets is evaluated in various media that simulate the physiological conditions of the gastrointestinal tract.

Intrinsic Dissolution Rate (IDR) Studies for Solid Forms

The Intrinsic Dissolution Rate (IDR) is a key physicochemical parameter used in early drug development to characterize the dissolution properties of different solid forms (e.g., salts, polymorphs) of an API. nih.gov It measures the rate of dissolution from a constant surface area of a pure substance, providing insights that guide the selection of the optimal solid form for development. nih.gov As this compound is an impurity and not a developed API, specific IDR studies for this compound are not available in the literature. The primary focus of quality control is on detecting and quantifying such impurities, not characterizing their dissolution behavior as if they were an active ingredient.

Validation Parameters and Regulatory Compliance

The validation of analytical methods is essential to ensure they are suitable for their intended purpose, which, in the context of impurities like this compound, is to accurately and reliably detect and quantify them. iscientific.org These methods, typically HPLC, are validated according to International Council for Harmonisation (ICH) guidelines. scirp.orgijcrt.org

Linearity, Accuracy, Precision, and Robustness

For an impurity quantification method, validation must demonstrate the following characteristics:

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte (the impurity) within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Representative Validation Parameters for an HPLC Method for Amlodipine Impurity Quantification

ParameterSpecificationTypical Result
Linearity (Correlation Coefficient) r ≥ 0.9990.9999
Accuracy (% Recovery) 98.0% - 102.0%100.29% eijppr.com
Precision (% RSD) ≤ 2.0%0.34% eijppr.com
Robustness (% RSD) ≤ 2.0%0.3% iscientific.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for impurity analysis methods, as they define the lowest concentrations of an impurity that can be reliably detected and quantified, respectively.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For Amlodipine impurity methods developed using UV-spectroscopy, the LOD and LOQ have been reported to be 0.27 µg/ml and 0.082 µg/ml, respectively. iscientific.org HPLC methods are generally more sensitive. ijcrt.org Ensuring the LOQ is below the reporting threshold for impurities is a key objective during method development. scirp.org

Table 2: Typical Sensitivity Parameters for Amlodipine Analytical Methods

ParameterAnalytical TechniqueRepresentative Value
LOD UV-Spectroscopy0.27 µg/ml iscientific.org
LOQ UV-Spectroscopy0.082 µg/ml iscientific.org
Linearity Range UV-Spectroscopy2.5-10 µg/ml researchgate.net

Regulatory Frameworks for Analytical Method Validation

The validation of analytical methods is a critical component of quality control in the pharmaceutical industry, ensuring that a method is suitable for its intended purpose. For "this compound," a known impurity of Amlodipine, the analytical method validation process is governed by a harmonized framework established by international regulatory bodies. These frameworks are designed to ensure the reliability, accuracy, and consistency of analytical data submitted in regulatory applications.

The primary guidelines for analytical method validation are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). europa.eu Specifically, the ICH Q2(R2) guideline, "Validation of Analytical Procedures," offers a comprehensive framework for the validation of various analytical tests. europa.eueuropa.eu This guideline is recognized and implemented by major regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a standardized approach to validation across different regions. biopharminternational.comgmp-compliance.org

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose. europa.eu For an impurity such as this compound, the analytical method must be capable of accurately and precisely quantifying its presence in the drug substance or product. The validation process involves evaluating a series of performance characteristics to ensure the method is reliable. europa.eu

Key Validation Parameters and Regulatory Expectations

The ICH Q2(R2) guideline outlines several key validation parameters that must be assessed. europa.eualtabrisagroup.com The specific parameters and their acceptance criteria may vary depending on the type of analytical procedure (e.g., identification, impurity testing, assay). For the quantitative determination of an impurity like this compound, the following parameters are of paramount importance:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. altabrisagroup.com For this compound, specificity is demonstrated by showing that the method can distinguish it from Amlodipine and other related substances. nih.gov This is often achieved through forced degradation studies and analysis of spiked samples. nih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. bepls.com The linearity of the method for this compound would be established across a range of concentrations, typically from the reporting threshold to 120% of the specification limit. youtube.com

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. altabrisagroup.com Accuracy is typically assessed by determining the recovery of a known amount of the impurity spiked into a placebo matrix. altabrisagroup.com For impurities, accuracy should be assessed at a minimum of three concentration levels covering the specified range. altabrisagroup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. altabrisagroup.com Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision, considering different days, analysts, or equipment), and reproducibility (inter-laboratory precision). altabrisagroup.compharmaguideline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. bepls.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bepls.com For impurities, the LOQ must be at or below the reporting threshold. youtube.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. nih.gov

The following interactive data table summarizes the typical validation parameters and their regulatory acceptance criteria for an analytical method intended for the quantification of this compound.

Validation ParameterRegulatory Acceptance Criteria
Specificity The method must be able to differentiate the analyte from other components.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range From LOQ to 120% of the specification limit
Accuracy (% Recovery) 98.0% to 102.0%
Precision (Repeatability, % RSD) ≤ 2.0%
Precision (Intermediate, % RSD) ≤ 2.0%
Limit of Quantitation (LOQ) Must be at or below the reporting threshold (typically ≤ 0.05%)
Robustness No significant impact on results from minor variations in method parameters.

Detailed Research Findings

Numerous studies have been published detailing the development and validation of HPLC methods for the determination of Amlodipine and its impurities. nih.govscirp.orgresearchgate.netceon.rs These studies generally follow the principles outlined in the ICH guidelines. For instance, a study on the validation of an HPLC method for Amlodipine and its impurities demonstrated excellent linearity with a correlation coefficient greater than 0.999 for all impurities. akjournals.com The accuracy was confirmed with recovery rates between 98% and 102% for the spiked impurities. scispace.com The precision of the method was established with a relative standard deviation (RSD) of less than 2% for both repeatability and intermediate precision. akjournals.com

Forced degradation studies are a crucial part of demonstrating specificity. nih.gov In these studies, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. nih.gov The analytical method must be able to resolve the this compound peak from any degradants formed during these studies.

The development of a robust analytical method is also a key consideration. nih.gov Robustness is typically evaluated by intentionally varying parameters such as the pH of the mobile phase, column temperature, and flow rate to assess the impact on the analytical results. nih.gov A robust method will show minimal variation in the results when these parameters are slightly altered, ensuring the method's reliability in different laboratory environments.

Pre Formulation Science and Material Design

Solid-State Form Selection and Engineering

The solid-state form of an API can significantly influence its therapeutic efficacy and manufacturability. The formation of an adduct like Amlodipine (B1666008) Mannitol (B672) Adduct Acetate (B1210297) Salt is a deliberate strategy to enhance properties such as stability. pharmaffiliates.com The selection of the optimal solid form is a critical first step in pre-formulation.

Criteria for Selecting Optimal Adduct Forms

The selection of an optimal adduct form is a multi-faceted process guided by several critical criteria. The primary goal is to identify a form with a balanced profile of physical and chemical stability, solubility, and manufacturability.

Key selection criteria include:

Stability: The chosen form must be chemically and physically stable under various environmental conditions of temperature and humidity. This ensures the drug product maintains its quality and potency throughout its shelf life. For instance, studies on different solid forms of Amlodipine Besylate have shown that hydrate (B1144303) forms can be more stable under certain aqueous conditions. acs.orgfigshare.comresearchgate.net

Solubility and Dissolution Rate: The aqueous solubility and dissolution rate of the adduct are critical for bioavailability. An ideal form should exhibit consistent and appropriate solubility to ensure predictable absorption. The kinetic solubility of different forms of Amlodipine Besylate has been shown to vary, with the anhydrate form initially being more soluble than the hydrate forms. acs.orgfigshare.comresearchgate.net

Hygroscopicity: The tendency of the material to absorb atmospheric moisture is a crucial factor. Low hygroscopicity is generally preferred to avoid physical changes like deliquescence or solid-state transformations during storage.

Crystallinity: A crystalline form is often preferred over an amorphous one due to its inherent thermodynamic stability. The degree of crystallinity can impact properties like powder flow and compaction. anton-paar.com

Manufacturability: The chosen solid form must be amenable to pharmaceutical processing, including milling, blending, and compression, without undergoing undesirable phase transformations.

An illustrative comparison of hypothetical adduct forms based on these criteria is presented below.

Adduct FormStabilityAqueous Solubility (mg/mL)HygroscopicityProcessability
Form AHigh0.5LowGood
Form BModerate1.2ModerateFair
Form CLow5.0HighPoor

Crystal Habit Modification and Particle Size Engineering

The external shape of a crystal (crystal habit) and the size of the particles are critical attributes that influence bulk powder properties. nih.gov Needle-shaped crystals, for example, often exhibit poor flow and compaction properties. Crystal habit modification aims to produce more equant or isometric crystals to improve downstream processing.

Particle size reduction, or micronization, is another key strategy. Smaller particles generally offer a larger surface area, which can enhance the dissolution rate. hud.ac.uk However, very fine particles can sometimes lead to poor powder flow due to increased cohesiveness. nih.gov

Techniques for crystal habit and particle size engineering include:

Controlled Crystallization: By carefully selecting solvents, anti-solvents, and controlling parameters like temperature and agitation rate, the crystal habit and size distribution can be manipulated.

Milling: Mechanical milling is a common technique for reducing particle size. However, it can sometimes induce solid-state transformations or create amorphous content.

Co-crystallization: The formation of co-crystals can offer a pathway to improved physicochemical properties, including crystal habit. bohrium.comrsc.org

An example of how particle size can influence key properties is outlined in the following table.

Particle Size (µm)Surface Area (m²/g)Dissolution RatePowder Flow
> 250LowSlowGood
50 - 250ModerateModerateFair
< 50HighFastPoor

Solution Behavior and Physical Form Transformation

The behavior of Amlodipine Mannitol Adduct Acetate Salt in solution is a critical determinant of its biopharmaceutical performance and is essential for developing liquid dosage forms or understanding its dissolution characteristics in solid forms.

Apparent Solubility and Phase Equilibria Studies

Apparent solubility studies are conducted in various aqueous media, including different pH buffers, to mimic the physiological conditions of the gastrointestinal tract. These studies help in understanding the dissolution behavior and potential for precipitation.

Phase equilibria studies determine the most stable solid form in a given solvent system and temperature. For instance, in the case of Amlodipine Besylate, the dihydrate is found to be the most stable form in aqueous environments at 37°C. acs.orgfigshare.comresearchgate.net Similar studies would be necessary for the this compound to identify its most stable form under relevant conditions.

The following table illustrates hypothetical solubility data for this compound in different media.

MediumpHApparent Solubility (mg/mL) at 37°C
Simulated Gastric Fluid1.22.5
Simulated Intestinal Fluid6.80.8
Water7.01.0

Crystallization from Solution and Solid-State Transformations

The crystallization process must be well-controlled to ensure the desired solid form is consistently produced. Undesirable solid-state transformations can occur during processing or storage, potentially altering the drug product's performance. For example, an amorphous form may convert to a more stable but less soluble crystalline form. nih.gov

Studies on Amlodipine Besylate have demonstrated that its anhydrate, monohydrate, and amorphous forms can transform into the more stable dihydrate form in the presence of water. nih.govresearchgate.net This highlights the importance of understanding the potential for solvent-mediated transformations.

Techniques to study these transformations include:

X-Ray Powder Diffraction (XRPD): To identify the crystalline form. anton-paar.com

Differential Scanning Calorimetry (DSC): To detect thermal events associated with phase transitions.

Thermogravimetric Analysis (TGA): To determine the presence of solvates or hydrates.

Spectroscopy (FTIR, Raman): To probe changes in the solid-state structure. nih.gov

Powder Flow and Compressibility Studies

The ability of a powder to flow and be compressed into a tablet with adequate mechanical strength is crucial for the manufacturing of solid dosage forms. diva-portal.org Poor powder flow can lead to variations in tablet weight and content uniformity, while poor compressibility can result in tablets that are too soft or friable. gmpinsiders.com

Several parameters are used to characterize powder flow and compressibility:

Angle of Repose: A measure of the powder's internal friction. A lower angle of repose generally indicates better flowability. nih.gov

Bulk and Tapped Density: These measurements are used to calculate the Carr's Index and Hausner Ratio, which are indicators of powder flow and compressibility. gmpinsiders.comnih.gov

Carr's Index (Compressibility Index): A measure of the powder's ability to be compressed. gmpinsiders.com

Hausner Ratio: A measure of interparticle friction. nih.gov

The table below provides a typical interpretation of these powder flow parameters.

Flow CharacterAngle of Repose (°)Carr's Index (%)Hausner Ratio
Excellent< 25≤ 101.00 - 1.11
Good25 - 3011 - 151.12 - 1.18
Fair30 - 4016 - 201.19 - 1.25
Passable> 4021 - 251.26 - 1.34
Poor-26 - 311.35 - 1.45
Very Poor-32 - 371.46 - 1.59
Very, Very Poor-> 38> 1.60

Rheological Properties of the Adduct Powder

The rheological properties of a powder are critical in determining its handling and processing characteristics during the manufacturing of solid dosage forms. These properties, which include flowability and density, directly impact weight uniformity and content uniformity of tablets and capsules. The evaluation of these parameters for this compound is a necessary step in its pre-formulation study.

Key rheological parameters that would be investigated include the angle of repose, bulk density, tapped density, Carr's Index, and Hausner ratio. The angle of repose provides an indication of the cohesiveness of the powder; a lower angle suggests better flowability. Bulk and tapped densities are used to calculate the Carr's Index and Hausner ratio, which are critical indicators of powder flow and compressibility.

Table 1: Hypothetical Rheological Properties of this compound

PropertyValueInterpretation
Angle of Repose (°)30 - 35Good to Fair Flow
Bulk Density (g/mL)0.45Indicates a relatively fluffy powder
Tapped Density (g/mL)0.55Suggests potential for densification
Carr's Index (%)18.2Fair to Passable Flow
Hausner Ratio1.22Fair to Passable Flow

Note: The data presented in this table is hypothetical and serves as an illustrative example of the parameters that would be measured in a pre-formulation study. Actual values would need to be determined through experimental analysis.

These hypothetical values suggest that the this compound powder may present some challenges in terms of flowability, which might necessitate the use of glidants or granulation techniques to improve its handling during the tableting process.

Compaction Characteristics for Solid Dosage Form Pre-formulation

The compaction characteristics of a pharmaceutical powder are fundamental to the successful formation of a robust tablet with appropriate mechanical strength and disintegration properties. These characteristics are typically evaluated using a tablet press simulator or by analyzing the relationship between compaction pressure and tablet tensile strength.

Key parameters in compaction analysis include tablet tensile strength, elastic recovery, and Heckel analysis. Tensile strength is a measure of the tablet's mechanical integrity. Elastic recovery indicates the extent to which the powder returns to its original shape after compaction, with high values potentially leading to lamination or capping of tablets. Heckel analysis provides insights into the deformation behavior of the material under pressure, distinguishing between plastic deformation and brittle fracture. Mannitol, a component of the adduct, is known for its brittle fracture deformation mechanism.

Table 2: Hypothetical Compaction Characteristics of this compound

Compaction Pressure (MPa)Tensile Strength (MPa)Solid FractionElastic Recovery (%)
501.20.758
1002.50.826
1503.80.885
2004.50.924

Note: The data presented in this table is hypothetical and for illustrative purposes. Experimental determination of these values is essential for formulation development.

The hypothetical data suggests that with increasing compaction pressure, the tensile strength of the tablets increases while elastic recovery decreases, which is a desirable profile for tablet formulation. The solid fraction also increases, indicating densification of the powder bed. The deformation characteristics would need to be further investigated to understand the bonding mechanisms within the tablet.

Computational and Theoretical Chemistry Studies

Molecular Modeling of Adduct Structure and Interactions

Molecular modeling serves as a powerful tool to elucidate the three-dimensional structure of the Amlodipine (B1666008) Mannitol (B672) Adduct Acetate (B1210297) Salt and the intricate network of interactions that govern its behavior at a molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Applied to the Amlodipine Mannitol Adduct Acetate Salt, DFT calculations would provide a deep understanding of its electronic properties. These calculations would focus on optimizing the molecular geometry to find the most stable conformation (the lowest energy state).

Key insights from DFT studies would include the distribution of electron density, which helps in identifying the most reactive sites within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be calculated to determine the molecule's electronic band gap, a crucial factor in its reactivity and stability. Furthermore, the molecular electrostatic potential (MEP) map would be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

For instance, DFT studies on amlodipine besylate have been used to analyze its molecular structure and electronic properties. nih.govresearchgate.net Similar calculations for the this compound would reveal how the presence of the mannitol and acetate components alters the electronic landscape of the amlodipine molecule.

Hypothetical DFT Calculation Results for this compound

Parameter Hypothetical Value Significance
HOMO Energy -6.2 eV Indicates the electron-donating capability of the molecule.
LUMO Energy -1.8 eV Indicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap 4.4 eV Relates to the chemical reactivity and kinetic stability.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations would offer a view into the dynamic nature of the this compound over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and conformational changes of the adduct.

Crystal Lattice Energy Calculations

The arrangement of molecules in a solid-state crystal has a profound impact on the physical properties of a compound. Crystal lattice energy calculations are employed to understand the stability of these crystalline arrangements.

Prediction of Relative Stability of Polymorphic/Adduct Forms

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical science. Crystal lattice energy calculations can predict the relative stability of different potential polymorphs of the this compound. By comparing the calculated lattice energies of various hypothetical crystal packing arrangements, researchers can identify the most thermodynamically stable form. This is essential for ensuring the consistency and performance of a pharmaceutical product.

Intermolecular Interaction Analysis within the Crystal Lattice

Within the crystal lattice, molecules are held together by a network of intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. A detailed analysis of these interactions is fundamental to understanding the crystal's stability and properties.

Hypothetical Intermolecular Interaction Energies in the this compound Crystal Lattice

Interaction Type Hypothetical Energy (kcal/mol) Key Molecular Groups Involved
Hydrogen Bonding -5 to -15 Mannitol -OH, Amlodipine N-H, Acetate C=O
Electrostatic Interactions -3 to -10 Charged groups and polar bonds

In Silico Prediction of Physicochemical Properties

In silico methods, meaning "performed on computer or via computer simulation," are widely used to predict the physicochemical properties of molecules. These predictions are valuable in the early stages of drug development as they can help to anticipate a compound's behavior.

For the this compound, various properties could be predicted using computational models. These often rely on the molecule's structure and are calculated using quantitative structure-property relationship (QSPR) models or other computational algorithms. PubChem, for instance, provides computationally generated properties for this adduct. nih.gov

Predicted Physicochemical Properties of this compound

Property Predicted Value Method of Prediction
Molecular Weight 633.1 g/mol Computed by PubChem nih.gov
XLogP3 1.8 Computed by Cactvs 3.4.8.18 nih.gov
Hydrogen Bond Donor Count 8 Computed by Cactvs 3.4.8.18 nih.gov
Hydrogen Bond Acceptor Count 13 Computed by Cactvs 3.4.8.18 nih.gov
Rotatable Bond Count 19 Computed by Cactvs 3.4.8.18 nih.gov
Exact Mass 632.2348024 Da Computed by PubChem nih.gov

These predicted properties provide initial estimates of the compound's characteristics, such as its solubility and membrane permeability, which are important for its development as a pharmaceutical agent.

Computational Approaches to Predicting Solution Behavior

Predicting the behavior of a pharmaceutical salt in solution is crucial for understanding its dissolution, absorption, and ultimately, its bioavailability. Computational models provide a theoretical framework to estimate these properties.

One of the key aspects of predicting solution behavior is the determination of solubility parameters. Hansen Solubility Parameters (HSPs), for instance, are used to predict the miscibility of a drug with solvents and co-formers. asiapharmaceutics.info These parameters are based on the principle that "like dissolves like" and divide the total cohesion energy of a substance into three components: dispersion forces, polar forces, and hydrogen bonding. asiapharmaceutics.info By calculating the HSPs for this compound and various solvents, one could theoretically predict its solubility in different media. This approach has been used to forecast the formation of cocrystals with amlodipine, a technique that can enhance stability and solubility. asiapharmaceutics.info

Table 1: Hypothetical Hansen Solubility Parameters for Predicting Miscibility This table is illustrative and based on methodologies applied to other amlodipine salts.

ComponentDispersion (δD)Polar (δP)Hydrogen Bonding (δH)Interaction Radius (R₀)
This compoundValueValueValueValue
Water15.516.042.3Value
Ethanol (B145695)15.88.819.4Value

Another powerful computational tool is in silico modeling, which can simulate the in vivo performance of a drug formulation. nih.gov By inputting in vitro data and the physicochemical properties of the this compound, software like GastroPlus™ can predict its behavior in the gastrointestinal tract. nih.gov This allows for the virtual assessment of different formulations to optimize drug release and absorption profiles. nih.gov

Predictive Models for Solid-State Stability

The stability of a drug in its solid form is a critical quality attribute, affecting its shelf-life and therapeutic efficacy. Computational methods can be employed to predict and understand the solid-state stability of compounds like this compound.

Molecular dynamics simulations and Density Functional Theory (DFT) are computational techniques that have been applied to study the physical stability of amorphous forms of amlodipine salts. nih.govresearchgate.net These methods can characterize the molecular structure and dynamics of the compound, providing insights into its tendency to remain in a stable amorphous state or crystallize over time. nih.govresearchgate.net For instance, studies on amlodipine besylate have used these techniques to investigate its stability in binary mixtures with polymers. nih.govresearchgate.net

Forced degradation studies, while experimental in nature, provide the foundational data for building predictive models of chemical stability. ulisboa.pt By subjecting the compound to stress conditions such as heat, humidity, light, and different pH levels, the primary degradation pathways can be identified. ulisboa.ptjsirjournal.com The results of these studies can then be used to develop kinetic models that predict the rate of degradation under various storage conditions. Studies on amlodipine besylate have shown that it is susceptible to degradation in acidic and alkaline conditions. jsirjournal.comresearchgate.net

The solid-state form of a drug, such as anhydrates, hydrates, or amorphous forms, significantly influences its stability. acs.orgresearchgate.net Thermodynamic models, often constructed from experimental data like solubility and thermal analysis, can predict which solid form is the most stable under specific conditions of temperature and humidity. acs.org For amlodipine besylate, it has been found that the dihydrate is the most stable form in aqueous environments. acs.orgresearchgate.net Such models could be developed for this compound to ensure the most stable solid form is selected for formulation.

Table 2: Factors Influencing Solid-State Stability and Relevant Predictive Models

FactorPredictive Model/Computational ApproachPredicted Outcome
PolymorphismThermodynamic Analysis (e.g., van't Hoff analysis)Most stable crystalline form at a given temperature. acs.org
Amorphous ContentMolecular Dynamics, Density Functional Theory (DFT)Physical stability and tendency for crystallization. nih.govresearchgate.net
Chemical DegradationKinetic Modeling based on Forced Degradation DataDegradation rate and shelf-life prediction. ulisboa.ptresearchgate.net
HygroscopicityGravimetric Vapor Sorption analysis (experimental data for modeling)Moisture uptake and potential for solid-state transitions.

Intellectual Property and Patent Landscape Analysis

Analysis of Existing Patents on Amlodipine (B1666008) Salt and Adduct Forms

The patent landscape for amlodipine is extensive, with early patents covering the parent molecule and its initial salt forms. Subsequent patents have focused on improving various physicochemical properties of the drug substance, such as stability, solubility, and manufacturing processes, through the creation of new salts, polymorphs, and adducts.

A significant portion of the patent literature for amlodipine salts revolves around the processes for their preparation and purification. For instance, processes for preparing amlodipine free base and its subsequent conversion to various salts are well-documented. google.com Patents often claim specific reaction conditions, solvents, and purification techniques that lead to a higher purity profile or a more efficient manufacturing process. For example, U.S. Patent 6,600,047 discloses a process for making amlodipine maleate (B1232345) and a method for its purification. google.com Similarly, processes for preparing the widely used besylate salt, including methods that avoid the isolation of the amlodipine base, have been patented. google.com

The synthesis of an adduct like the Amlodipine Mannitol (B672) Adduct would involve a reaction between amlodipine and mannitol. Patent claims for such a process would likely focus on the specific reaction conditions (e.g., temperature, solvent system, molar ratios of reactants) that lead to the formation of the adduct. Furthermore, the subsequent formation of the acetate (B1210297) salt of this adduct would present another layer of patentable innovation, with claims potentially covering the specific type of acid used, the crystallization process, and the resulting purity of the final Amlodipine Mannitol Adduct Acetate Salt.

Patents are frequently granted for novel crystalline forms (polymorphs) or adducts of a known drug that exhibit advantageous properties. For amlodipine, various patents cover different salt forms beyond the initially preferred maleate, such as the besylate salt, which was found to have a unique combination of good solubility, stability, and non-hygroscopicity. epo.orggoogleapis.com U.S. Patent 4,572,909 discloses several pharmaceutically acceptable acid addition salts of amlodipine, including those formed from acids like acetate and maleate. google.com

The discovery of different polymorphic forms of amlodipine maleate, designated as Form I and Form II, has also been a subject of patent protection. google.com These patents typically include characterization data, such as X-ray diffraction (XRD) patterns and differential scanning calorimetry (DSC) thermograms, to define the novel crystalline structure. google.com

An adduct, such as the Amlodipine Mannitol Adduct, represents a distinct chemical entity formed by the association of amlodipine with mannitol. The formation of this adduct could be considered an inventive step, particularly if it confers unexpected benefits. For example, European Patent Application EP1266654A1 describes the formation of an unwanted Michael adduct with maleic acid and methods to stabilize amlodipine maleate against its formation. google.com In contrast, a purposefully designed adduct with mannitol could be patented if it demonstrates improved properties. The subsequent formation of the acetate salt of this adduct could further enhance its novelty and patentability.

Strategies for Novel Adduct/Salt Intellectual Property Development

Developing novel intellectual property around a well-established molecule like amlodipine requires a strategic approach focused on creating new forms with demonstrably improved properties.

Crystal engineering is a powerful tool for designing new solid forms of a drug with desired physicochemical properties. This approach involves understanding and utilizing intermolecular interactions to control the assembly of molecules into a crystalline solid. For this compound, crystal engineering principles could be applied to:

Systematic Salt and Co-crystal Screening: A comprehensive screening of different counter-ions (in this case, acetate) and co-formers (mannitol) can lead to the discovery of novel solid forms with enhanced properties.

Polymorph Screening: Once a new salt or adduct is identified, a thorough polymorph screen is essential. This involves crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization techniques) to identify all possible crystalline forms. google.com Each new polymorph with a unique and stable crystal lattice structure could be the subject of a patent application. google.com The characterization of these forms using techniques like XRD, DSC, and spectroscopy is crucial for patent filing. researchgate.net

The patentability of a new crystalline form hinges on demonstrating novelty, non-obviousness, and utility. For example, a new polymorph of this compound might be patentable if it exhibits significantly lower hygroscopicity, improved stability, or better dissolution properties compared to existing forms of amlodipine.

While the compound itself is the primary subject of patent protection, novel analytical methods and quality control procedures developed for this compound can also be patented. The patentability of such methods depends on their novelty and non-obviousness.

For instance, a novel High-Performance Liquid Chromatography (HPLC) method that allows for the simultaneous quantification of amlodipine, mannitol, and the acetate counter-ion, or a method that can effectively separate and quantify specific impurities related to the adduct formation, could be patentable. scispace.com Several analytical methods have been developed for the quality control of amlodipine in its various formulations, and a novel method tailored to the specific adduct-salt combination could be considered inventive. indexcopernicus.com

Similarly, a unique quality control procedure that is critical for ensuring the consistent quality and stability of this compound during manufacturing and storage could be a subject for patent protection. This could include specific tests or specifications that are not standard for other amlodipine salts.

Regulatory Science and Quality by Design (QbD) Implications

The principles of Regulatory Science and Quality by Design (QbD) are increasingly intertwined with intellectual property development in the pharmaceutical industry. A QbD approach involves a systematic method of development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.gov

By applying QbD principles to the development of this compound, a company can generate a wealth of data that not only supports regulatory filings but also strengthens its patent position. For example:

Defining a Quality Target Product Profile (QTPP): This involves identifying the critical quality attributes (CQAs) of the drug product that are important for its safety and efficacy. nih.gov

Understanding Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Through systematic studies, the impact of raw material properties (CMAs) and manufacturing process parameters (CPPs) on the CQAs of this compound can be established. nih.gov This deep understanding can be a source of novel and patentable inventions related to the manufacturing process.

Establishing a Design Space: The knowledge gained from QbD studies can be used to define a design space, which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. thaiscience.info Operating within this design space is not considered a change from a regulatory perspective, providing manufacturing flexibility. Aspects of this design space, if novel and non-obvious, could be included in patent claims.

The comprehensive data package generated through a QbD approach can be used to convincingly argue the novelty and non-obviousness of a new adduct or salt form, its manufacturing process, or its analytical controls, thereby enhancing the likelihood of obtaining robust patent protection. researchgate.net

Impact of Solid Form on Regulatory Submissions

The solid form of an active pharmaceutical ingredient is a critical quality attribute that can significantly influence the safety, efficacy, and manufacturability of a drug product. fda.gov Regulatory agencies worldwide require a thorough characterization of the solid form of the API and a demonstration of its consistency throughout the product's lifecycle. pharmexec.compropharmaresearch.com For a new adduct like this compound, the regulatory submission would need to include a comprehensive data package on its solid-state properties.

Key considerations for the regulatory submission include:

Polymorph Screening: A thorough investigation to identify all possible crystalline and amorphous forms of the adduct is necessary to ensure that the most stable and suitable form is chosen for development.

Characterization: The chosen solid form must be extensively characterized using a variety of analytical techniques, such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and spectroscopy.

Stability Studies: Data must be provided to demonstrate that the solid form is stable under various stress conditions, including heat, humidity, and light. Any potential for solid-form transformation during manufacturing or storage must be evaluated and controlled.

Dissolution and Bioavailability: The impact of the solid form on the dissolution rate and bioavailability of the drug must be assessed. Any differences compared to existing forms of amlodipine would need to be thoroughly investigated.

The following table summarizes the key solid-state characterization data required for regulatory submission:

Analytical TechniqueInformation Provided
X-ray Powder Diffraction (XRPD) Crystalline structure and phase identification.
Differential Scanning Calorimetry (DSC) Melting point, glass transition, and phase transitions.
Thermogravimetric Analysis (TGA) Thermal stability and presence of solvates or hydrates.
Infrared (IR) and Raman Spectroscopy Molecular structure and intermolecular interactions.
Dynamic Vapor Sorption (DVS) Hygroscopicity and water uptake.
Solubility Studies Intrinsic solubility and dissolution rate.

QbD Principles in Adduct Development and Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control based on sound science and quality risk management. researchgate.netnih.gov The application of QbD principles is highly relevant to the development of a novel adduct like this compound to ensure consistent quality and facilitate regulatory approval. nih.govmdpi.com

The QbD approach to adduct development would involve the following key steps:

Define a Quality Target Product Profile (QTPP): This involves identifying the critical quality attributes (CQAs) of the final drug product that are essential for its safety and efficacy.

Identify Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): For the adduct, CMAs would include the properties of the starting materials (amlodipine, mannitol, acetic acid), while CPPs would be the parameters of the crystallization process that can impact the CQAs of the adduct.

Establish a Design Space: Through risk assessment and experimental design (DoE), a design space is established, which is the multidimensional combination and interaction of input variables (e.g., CMAs and CPPs) that have been demonstrated to provide assurance of quality.

Implement a Control Strategy: A planned set of controls, derived from product and process understanding, that ensures process performance and product quality. This includes in-process controls and real-time release testing.

Lifecycle Management and Continual Improvement: The product and process are monitored over time, and opportunities for continual improvement are identified and implemented.

The following interactive data table illustrates a simplified risk assessment for the development of this compound, linking material attributes and process parameters to critical quality attributes:

Critical Quality Attribute (CQA)Potential Critical Material Attribute (CMA) / Critical Process Parameter (CPP)Risk Level (High, Medium, Low)Mitigation Strategy
Crystal Form Cooling RateHighDefine and control the cooling profile within the design space.
Particle Size Distribution Stirring SpeedMediumOptimize and control the agitation rate during crystallization.
Purity/Impurity Profile Quality of Starting MaterialsHighImplement stringent specifications for raw materials.
Dissolution Rate Particle SizeHighControl particle size through crystallization and/or milling processes.
Stability Residual SolventMediumImplement effective drying processes and set appropriate limits.

By applying QbD principles, a manufacturer can gain a thorough understanding of the factors influencing the quality of this compound, leading to a more robust and consistent manufacturing process and a smoother regulatory review.

Role As a Certified Reference Material and Pharmaceutical Impurity Standard

Qualification and Characterization of Reference Standards

The qualification of an impurity reference standard is a meticulous process that establishes its identity, purity, and other critical characteristics. This process ensures that the standard is suitable for its intended analytical purpose. synthinkchemicals.com For Amlodipine (B1666008) Mannitol (B672) Adduct Acetate (B1210297) Salt, this involves a comprehensive set of analytical tests to confirm its structure and assess its purity with a high degree of accuracy. glppharmastandards.com

The purity of a certified reference material is a critical parameter and is assigned a value with an associated measurement uncertainty. The mass balance approach is a common and robust method for purity assignment. This method involves the independent determination of the main component and all significant impurities, including organic and inorganic substances, water content, and residual solvents. The purity is then calculated by subtracting the mass fractions of all impurities from 100%.

For Amlodipine Mannitol Adduct Acetate Salt, the purity assignment would involve a suite of analytical techniques:

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is employed to separate and quantify all organic related substances. A typical purity level for such a standard is ≥95%.

Water Content: Karl Fischer titration is the standard method for determining the water content.

Residual Solvents: Gas Chromatography (GC) with headspace analysis is used to quantify any residual solvents from the synthesis and purification process.

Inorganic Impurities: Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a simple residue on ignition test can be used to determine the content of inorganic impurities.

Table 1: Illustrative Data for Purity Assignment of a Certified Reference Material

Analytical Test Method Result Uncertainty Contribution
Chromatographic Purity HPLC-UV/MS 99.5% ± 0.1%
Water Content Karl Fischer Titration 0.2% ± 0.05%
Residual Solvents Headspace GC 0.1% ± 0.02%
Inorganic Impurities Residue on Ignition <0.1% ± 0.01%

| Assigned Purity | Mass Balance | 99.2% | ± 0.12% (Expanded) |

This table is for illustrative purposes and does not represent actual batch data for this compound.

Traceability is a fundamental concept in metrology, ensuring that a measurement can be related to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties. For a pharmaceutical impurity standard like this compound, traceability is established by calibrating the analytical instruments used for its characterization with primary standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). synzeal.com

While a specific primary standard for the mannitol adduct itself may not exist in the pharmacopoeias, the instruments used for its characterization (e.g., balances, chromatographs) are calibrated using traceable standards. The characterization of the adduct is often performed in laboratories accredited to ISO/IEC 17025, which ensures the competency of the laboratory and the traceability of its measurements. lgcstandards.com

Impurity Profiling and Control Strategies in Amlodipine Production

Impurity profiling is the identification and quantification of all potential and actual impurities in a drug substance and drug product. The Amlodipine Mannitol Adduct is a potential impurity in formulations containing both amlodipine and mannitol. google.comgoogle.com Its formation is a result of a chemical reaction between the primary amine group of amlodipine and the aldehyde group of mannitol (formed via isomerization in solution).

The detection and quantification of the Amlodipine Mannitol Adduct as an impurity in amlodipine drug substances and products require a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. eijppr.comnih.govijpsonline.comsemanticscholar.orgnih.govresearchgate.netresearchgate.netceon.rswalshmedicalmedia.comjaper.inscirp.orgresearchgate.net

A typical stability-indicating HPLC method for amlodipine and its related substances would be developed and validated according to the International Council for Harmonisation (ICH) guidelines. The method must be able to separate the mannitol adduct from amlodipine, other known impurities, and any degradation products.

Table 2: Typical HPLC Method Parameters for Amlodipine Impurity Profiling

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 237 nm (UV)

| Injection Volume | 10 µL |

The this compound certified reference standard is used to:

Confirm the identity of the impurity peak in a chromatogram by comparing retention times.

Determine the relative response factor (RRF) of the adduct compared to amlodipine, which is crucial for accurate quantification if the impurity is being quantified against the amlodipine peak.

Serve as an external standard for direct quantification of the adduct.

The acceptable limit for any impurity in a drug product is established based on safety data and regulatory guidelines, such as ICH Q3B. For known, identified impurities like the Amlodipine Mannitol Adduct, a specific acceptance criterion is typically included in the drug product specification.

While the United States Pharmacopeia (USP) monograph for Amlodipine Besylate Tablets lists limits for lactose (B1674315), glucose, and galactose adducts, a specific limit for the mannitol adduct is not explicitly stated. uspnf.com However, any unspecified degradation product would typically be controlled at a limit of not more than 0.20%. The specific limit for the mannitol adduct in a particular product would be proposed by the manufacturer and approved by regulatory authorities based on toxicological data and batch analysis results.

Control measures to limit the formation of the Amlodipine Mannitol Adduct include:

Careful selection of excipients and control of their quality.

Optimization of the manufacturing process to minimize conditions that favor adduct formation (e.g., presence of moisture, high temperatures).

Appropriate packaging to protect the drug product from moisture during storage.

Analytical Applications in Pharmaceutical Quality Assurance

The certified reference standard of this compound is an indispensable tool in pharmaceutical quality assurance for a variety of applications: synzeal.com

Analytical Method Validation: The standard is used to demonstrate the specificity, linearity, accuracy, precision, and limit of quantification (LOQ) of the analytical method for this specific impurity. eijppr.comresearchgate.netjaper.inscirp.orgresearchgate.net

Routine Quality Control Testing: It is used as a system suitability standard or for the identification and quantification of the adduct in routine batch release testing of amlodipine drug products.

Stability Studies: The reference standard is used to monitor the formation of the adduct over time under various storage conditions (e.g., temperature, humidity) to establish the shelf-life of the drug product. ijpsonline.com

Forced Degradation Studies: It can be used to confirm the identity of the adduct formed under stress conditions (e.g., acid, base, oxidation, heat, light), which is a key part of developing a stability-indicating method.

Regulatory Submissions: The availability and use of a certified reference standard for this impurity are critical components of the data package submitted to regulatory agencies (e.g., in an Abbreviated New Drug Application - ANDA) to demonstrate control over impurities. fda.gov

Use in Method Development and Validation for Amlodipine Assay

The development and validation of analytical methods are critical for accurately determining the purity of Amlodipine and quantifying its impurities. this compound, as a CRM, plays a pivotal role in this process.

Method Development: During the development of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), the reference standard for the adduct is used to establish separation conditions. ceon.rsscirp.org The goal is to develop a method that can effectively resolve the main Amlodipine peak from peaks corresponding to all potential impurities, including the mannitol adduct. scirp.orgresearchgate.net This involves optimizing parameters like the mobile phase composition, column type, flow rate, and detector wavelength to ensure that the adduct can be clearly separated and detected, even at trace levels. researchgate.netijcrt.org For instance, a typical HPLC method for amlodipine impurity profiling might use a C18 column with a gradient mobile phase and UV detection at approximately 237 nm. nih.goveijppr.com The availability of the adduct's reference standard allows analysts to confirm the retention time and response of this specific impurity, ensuring the method's specificity.

Method Validation: Once a method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to prove its suitability for its intended purpose. scirp.orgscirp.org The this compound CRM is essential for several validation parameters:

Specificity: The standard is used to demonstrate that the analytical method can unequivocally assess the Amlodipine active pharmaceutical ingredient (API) in the presence of its impurities. By spiking a sample with the adduct standard, analysts can confirm that the adduct's peak does not interfere with the Amlodipine peak. nih.gov

Linearity: A calibration curve for the adduct is generated by preparing a series of solutions at different known concentrations. This establishes the concentration range over which the detector response is directly proportional to the amount of the impurity. nih.govjaper.in

Accuracy: Accuracy is determined by spiking a placebo or drug product matrix with a known amount of the adduct standard and measuring the recovery. The results confirm how close the measured value is to the true value. eijppr.comscirp.org

Precision: The precision of the method is evaluated by repeatedly analyzing samples spiked with the adduct standard to assess the degree of scatter between a series of measurements. eijppr.comscirp.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The CRM is used to determine the lowest concentration of the adduct that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision. japer.in This is crucial for controlling impurities that may be present at very low levels.

Table 1: Illustrative Method Validation Parameters for an Impurity Assay

ParameterTypical Acceptance CriteriaExample Finding Using Adduct CRM
Specificity Resolution between Amlodipine and adduct peak > 2.0Resolution of 3.5 achieved, confirming peak separation.
Linearity (r²) ≥ 0.9990.9995 over a range of 0.05-1.0 µg/mL.
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2% recovery from spiked placebo.
Precision (% RSD) ≤ 5.0% for replicate injections1.8% RSD for six replicate preparations.
LOQ Signal-to-Noise Ratio ≥ 100.05 µg/mL

Application in Routine Quality Control and Stability Testing

In the context of routine pharmaceutical manufacturing and stability monitoring, the this compound standard is critical for maintaining product quality over time. pharmaffiliates.com

Routine Quality Control (QC): During routine QC analysis of Amlodipine drug substance and drug product batches, the reference standard is used as a comparator to identify and quantify the mannitol adduct impurity. pharmaffiliates.comsynzeal.com Analytical methods, validated as described above, are employed to test each batch. The standard helps to ensure batch-to-batch consistency and verify that the level of this specific impurity does not exceed the established safety thresholds set by regulatory agencies. healthmanagement.orgclearsynth.com If a peak is observed at the same retention time as the adduct standard in a sample chromatogram, its identity is confirmed, and its concentration is calculated based on the response of the standard.

Stability Testing: Stability studies are performed to understand how the quality of a drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. longdom.org These studies are essential for determining the shelf life and appropriate storage conditions for the pharmaceutical product. longdom.org Amlodipine is subjected to forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat) to identify potential degradation products. nih.govlcms.cz The this compound standard is crucial in these studies to:

Identify Degradation Pathways: Confirm if the adduct is formed as a degradation product under specific stress conditions.

Monitor Impurity Levels: Track the concentration of the adduct in stability samples stored under long-term and accelerated conditions. This data helps to ensure that the impurity remains within acceptable limits throughout the product's shelf life.

Table 2: Example Data from a Stability Study Monitoring the Adduct

Storage ConditionTime PointAmlodipine Mannitol Adduct (% of Label Claim)
25°C / 60% RHInitial< 0.05%
6 Months0.06%
12 Months0.08%
40°C / 75% RHInitial< 0.05%
3 Months0.11%
6 Months0.15%

By providing a reliable and highly characterized material, the this compound Certified Reference Material enables pharmaceutical manufacturers to adhere to stringent regulatory guidelines, safeguard patient health, and ensure the consistent production of high-quality Amlodipine medications. healthmanagement.orglongdom.org

Conclusion and Future Research Directions

Summary of Current Understanding and Research Gaps

The formation of adducts between amine-containing drugs like amlodipine (B1666008) and reducing sugars such as mannitol (B672) is a known phenomenon, often occurring through a Maillard-type reaction. researchgate.netkfupm.edu.sanih.gov This reaction involves the condensation of the primary amine group of amlodipine with the carbonyl group of the sugar. researchgate.net While the interaction of amlodipine with lactose (B1674315) has been studied, leading to the formation of an amlodipine-lactose glycosylamine adduct, specific research on the Amlodipine Mannitol Adduct Acetate (B1210297) Salt is notably limited in publicly accessible scientific literature. researchgate.netkfupm.edu.sanih.gov

Currently, the understanding of Amlodipine Mannitol Adduct Acetate Salt is primarily confined to its basic chemical and physical properties, largely available through chemical supplier databases.

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC28H41ClN2O12 nih.gov
Molecular Weight633.1 g/mol nih.gov
IUPAC Nameacetic acid;5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate nih.gov

The significant research gaps in the current understanding of this compound are substantial. There is a lack of published studies on:

The precise reaction kinetics and mechanism of its formation under various pharmaceutical processing and storage conditions.

Its solid-state characterization, including polymorphism, crystallinity, and hygroscopicity.

The impact of this adduct on the dissolution profile and bioavailability of amlodipine.

Validated analytical methods for its quantification in drug products.

Its potential pharmacological or toxicological profile.

Emerging Methodologies for Adduct Characterization and Development

The characterization of drug-excipient adducts like this compound is crucial for ensuring drug product quality. A suite of advanced analytical techniques is employed for this purpose, moving beyond simple detection to detailed structural elucidation.

Hyphenated Chromatographic and Spectroscopic Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for identifying and quantifying adducts. lcms.czresearchgate.netdoaj.org High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental composition of the adduct and its fragments. researchgate.net Tandem mass spectrometry (MS/MS) helps in elucidating the structure by analyzing the fragmentation patterns. nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique allows for the direct structural characterization of impurities and adducts separated by HPLC, providing detailed information about the connectivity of atoms. researchgate.net

Solid-State Characterization Techniques:

X-Ray Powder Diffraction (XRPD): Essential for investigating the crystalline or amorphous nature of the adduct and identifying any polymorphic forms. slideshare.net

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the adduct, such as its melting point and decomposition temperature. slideshare.netresearchgate.netcreative-biolabs.com These methods can also indicate interactions in physical mixtures of the drug and excipient. sjf.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide information about the functional groups present in the adduct and can be used to detect changes in the chemical structure of the parent molecules. researchgate.netslideshare.netresearchgate.net

The development of these methodologies is geared towards greater sensitivity, higher resolution, and faster analysis times, enabling a more thorough understanding of adduct formation even at trace levels.

Analytical Techniques for Adduct Characterization
TechniqueInformation ProvidedReference
LC-MS/MSIdentification, quantification, and structural elucidation through fragmentation patterns. lcms.cznih.gov
XRPDCrystallinity, polymorphism, and solid-state structure. slideshare.net
DSC/TGAThermal properties (melting point, decomposition), and detection of interactions. researchgate.netcreative-biolabs.com
FTIR/Raman SpectroscopyFunctional group analysis and chemical structure changes. researchgate.netslideshare.net
Solid-State NMR (ssNMR)Detailed molecular structure in the solid state. sjf.edu

Prospective Areas for Academic Exploration in Solid-State Chemistry and Pharmaceutical Sciences

The study of this compound and similar drug-excipient adducts opens up several avenues for academic research that can have a significant impact on the pharmaceutical industry.

Solid-State Chemistry:

Co-crystals and Salts Engineering: A deeper understanding of the intermolecular interactions driving adduct formation could be leveraged to design novel co-crystals or salts of amlodipine with improved physicochemical properties. themedicinemaker.com

Polymorph Screening and Control: A comprehensive investigation into the potential polymorphism of the adduct is warranted. Different polymorphic forms can exhibit different solubilities and stabilities, making their control critical. pharmaceuticalconferences.com

Computational Modeling: The use of computational tools, such as density functional theory (DFT), can help in predicting the likelihood of adduct formation, understanding the reaction mechanisms, and interpreting spectroscopic data. pharmtech.com

Pharmaceutical Sciences:

Impact on Drug Delivery: Research is needed to determine how the presence of this adduct affects the performance of various dosage forms, particularly in terms of drug release and stability. nih.gov

Formulation Strategies to Mitigate Adduct Formation: Academic studies could focus on developing formulation strategies that minimize the formation of such adducts, for example, by using alternative excipients, controlling moisture content, or employing novel processing technologies. researchgate.netkfupm.edu.sanih.gov

Biopharmaceutical Evaluation: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the adduct itself is a critical area for future research to understand its potential in vivo fate and any associated biological activity.

Q & A

Q. What mechanistic insights explain the role of mannitol in enhancing the stability or bioavailability of Amlodipine Acetate Salt?

  • Answer: Mannitol may act as a cryoprotectant or reduce oxidative degradation by scavenging free radicals. Investigate its impact on glass transition temperature (Tg) using modulated DSC. In plant studies, mannitol accumulation under abiotic stress correlates with upregulated biosynthesis genes (e.g., CaM6PR, CaPMI), suggesting similar pathways might stabilize pharmaceutical adducts .

Methodological Tables

Table 1: Key QC Parameters for Batch Consistency

ParameterMethodAcceptable VariationReference
Peptide ContentHPLC±5%
Salt ContentIon Chromatography±2%
SolubilityShake-Flask±10% (pH 7.4)

Table 2: Stability Comparison of Amlodipine Salts

Salt FormDegradation PathwayHumidity SensitivityRegulatory Status
BesylateHydrolysisLowApproved
MaleateOxidative DecompositionHighPatent-Litigated
Acetate (Adduct)Thermal DegradationModeratePreclinical

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.